

Quantifying Mitochondrial Function with Slu-PP-915: Application Notes and Protocols

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Compound of Interest

Compound Name: *Slu-PP-915*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-915 is a potent, synthetic pan-agonist of the estrogen-related receptors (ERR α , ERR β , and ERR γ) that has emerged as a significant tool for modulating mitochondrial function.[1] By activating ERRs, particularly ERR γ , **Slu-PP-915** stimulates a transcriptional cascade that enhances mitochondrial biogenesis, fatty acid metabolism, and oxidative phosphorylation.[2][3] This document provides detailed application notes and experimental protocols for utilizing **Slu-PP-915** to quantify and enhance mitochondrial function in both in vitro and in vivo models, supporting research in metabolic diseases, cardiovascular conditions, and drug development.

Introduction

Estrogen-related receptors (ERRs) are orphan nuclear receptors that are key regulators of cellular energy homeostasis.[1] The three isoforms, ERR α , ERR β , and ERR γ , are highly expressed in tissues with high energy demands, such as the heart, skeletal muscle, and kidneys.[4] They play a critical role in the transcriptional control of genes involved in mitochondrial biogenesis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle.[4][5]

Slu-PP-915 acts as a pan-agonist of these receptors, with EC50 values of approximately 400 nM for ERR α , ERR β , and ERR γ . [6] Its activation of ERRs, primarily through ERR γ , leads to the upregulation of key metabolic regulators, including Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1 α) and Transcription factor EB (TFEB).[7] This, in turn,

drives the expression of a broad spectrum of genes that collectively enhance mitochondrial function and cellular metabolic capacity.[2][8] These characteristics make **Slu-PP-915** a valuable pharmacological tool for investigating mitochondrial biology and its therapeutic potential.

Data Presentation

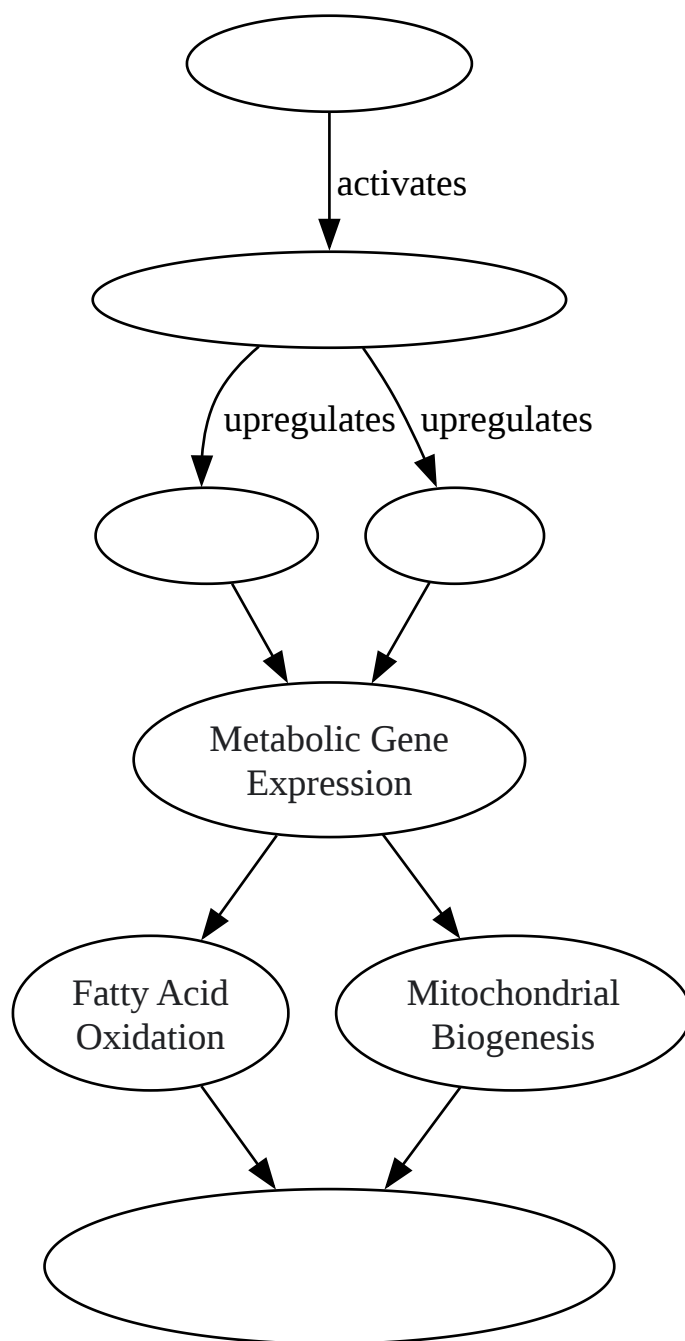
In Vitro Efficacy of Slu-PP-915

Cell Line	Concentration	Treatment Duration	Target Gene/Protein	Effect	Reference
C2C12 Myoblasts	5 μ M	24 hours	PGC1 α , PDK4, LDHA	Increased mRNA expression	[6]
C2C12 Myoblasts	5 μ M	3 hours	TFEB	Increased gene expression	[2]
C2C12 Myoblasts	5 μ M	72 hours	TFEB	Increased protein expression	[2]
C2C12 Myoblasts	5 μ M	48 hours	TFEB	Increased protein expression (Immunofluorescence)	[2]
Neonatal Rat Ventricular Myocytes (NRVMs)	2.5 μ M	72 hours	TFEB, LAMP1	Increased gene and protein expression	[2]

In Vivo Efficacy of Slu-PP-915

Animal Model	Dosage	Administration	Treatment Duration	Target Genes	Effect	Reference
C57BL/6J Mice	20 mg/kg	Intraperitoneal (i.p.)	1 hour	DDIT4, PDK4, PGC1 α	Upregulation in quadriceps muscle	[4]
C57BL/6J Mice	25 mg/kg	Intraperitoneal (i.p.)	-	Metabolic Genes	Upregulation	[9]

Signaling Pathway and Experimental Workflow



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Experimental Protocols

Protocol 1: In Vitro Gene Expression Analysis using qPCR

This protocol details the quantification of ERR target gene expression in C2C12 myoblasts following treatment with **Slu-PP-915**.

1. Cell Culture and Treatment: a. Culture C2C12 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.^[4] b. Seed 1x10⁵ cells per well in a 12-well plate and allow them to adhere overnight.^[4] c. Prepare a 10 mM stock solution of **Slu-PP-915** in DMSO.^[9] d. Treat the cells with a final concentration of 5 µM **Slu-PP-915** (or vehicle control, e.g., 0.1% DMSO) for 24 hours.^[4]
2. RNA Extraction and cDNA Synthesis: a. Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.^[4] b. Quantify the RNA concentration and assess its purity using a spectrophotometer. c. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., qScript cDNA Synthesis Kit, Quanta Biosciences).^[4]
3. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix using a SYBR Green master mix (e.g., SYBR Select Master Mix, Applied Biosystems).^[4] b. Use the following primer sequences for mouse genes (5' to 3'):^[4]
 - PDK4 Forward: ATCTAACATCGCCAGAATTAAACC
 - PDK4 Reverse: GGAACGTACACAATGTGGATTG
 - PGC1α Forward: CCCTGCCATTGTTAAGACC
 - PGC1α Reverse: TGCTGCTGTTCTGTTTTC
 - DDIT4 Forward: CCTGCGCGTTTGCTCATGCC
 - DDIT4 Reverse: GGCCGCACGGCTCACTGTAT
 - 36B4 (Housekeeping) Forward: ACCTCCTTCTTCCAGGCTT
 - 36B4 (Housekeeping) Reverse: CCCACCTTGTCTCCAGTCTTT c. Perform qPCR using a real-time PCR system. d. Analyze the data using the $\Delta\Delta C_t$ method, normalizing the expression of target genes to the housekeeping gene (36B4).^[4]

Protocol 2: In Vitro Protein Expression Analysis by Western Blot

This protocol outlines the detection of TFEB and LAMP1 protein levels in NRVMs treated with **Slu-PP-915**.

1. Cell Culture and Treatment: a. Isolate and culture NRVMs using standard laboratory procedures. b. Treat the cells with 2.5 μ M **Slu-PP-915** for 72 hours.[2]
2. Protein Extraction and Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. c. Collect the supernatant and determine the protein concentration using a BCA protein assay.
3. Western Blotting: a. Denature 20-30 μ g of protein per sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against TFEB and LAMP1 (and a loading control like GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions. e. Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. g. Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 3: Quantification of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol describes the measurement of oxygen consumption rate (OCR) in cardiomyocytes treated with **Slu-PP-915**.

1. Cell Culture and Treatment: a. Seed cardiomyocytes (e.g., NRVMs or adult mouse cardiomyocytes) in a Seahorse XF cell culture microplate at an appropriate density. b. Treat the cells with 10 μ M **Slu-PP-915** for the desired duration (e.g., 24-48 hours).[9]
2. Seahorse XF Assay: a. One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates like pyruvate or palmitate-BSA conjugate, and incubate the cells in a non-CO2 incubator at 37°C.[9] b. Prepare the injector

ports of the Seahorse XF sensor cartridge with the following mitochondrial stress test compounds:[9]

- Port A: Oligomycin (e.g., 1.5 μ M)
- Port B: FCCP (e.g., 1 μ M)
- Port C: Rotenone (e.g., 5 μ M) and Antimycin A (e.g., 5 μ M) c. Calibrate the Seahorse XF analyzer and then place the cell culture plate in the instrument. d. Run the Seahorse XF Cell Mito Stress Test to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[9]

3. Data Analysis: a. Normalize the OCR data to cell number or protein concentration. b. Analyze the different parameters of mitochondrial respiration to determine the effect of **Slu-PP-915**. An increase in maximal respiratory capacity indicates enhanced mitochondrial function.[9]

Conclusion

Slu-PP-915 is a powerful research tool for the pharmacological activation of ERR-mediated signaling pathways to enhance mitochondrial function. The protocols and data presented herein provide a framework for researchers to effectively utilize **Slu-PP-915** in their studies. By enabling the quantification of changes in gene expression, protein levels, and cellular respiration, **Slu-PP-915** facilitates a deeper understanding of mitochondrial biology and its role in health and disease, thereby aiding in the development of novel therapeutic strategies.

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